(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one
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Overview
Description
The compound contains several functional groups including a piperazine ring, a phenyl ring, a thiophene ring, and a propenone group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl and thiophene rings, and the formation of the propenone group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The piperazine ring would likely adopt a chair conformation, while the phenyl and thiophene rings could be oriented in various ways depending on the specific substituents present .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone group could undergo addition reactions, while the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound more soluble in water, while the propenone group could increase its reactivity .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives related to the mentioned compound, focusing on modifications to enhance biological activity or enable new functional applications. For example, the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities have been reported, showcasing the versatility of related compounds in drug development (Bektaş et al., 2007). Similarly, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors demonstrates the use of such compounds in receptor binding studies (Lacivita et al., 2009).
Biological Activities
The biological activities of these compounds have been extensively studied, revealing potential therapeutic applications. Compounds with a similar structure have shown promise as antimicrobial agents, suggesting their utility in combating various infections (Kim et al., 2011). Furthermore, derivatives have been investigated for their antiarrhythmic and antihypertensive effects, highlighting their potential in cardiovascular therapy (Malawska et al., 2002).
Structural Analysis
Structural analysis and crystallography studies have also been conducted to understand the molecular configuration and interactions of these compounds. For instance, the crystal structure and anti-ischemic activity of a related compound have been explored, contributing to our understanding of its neuroprotective potential (Zhong et al., 2014). Additionally, studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into their molecular behavior and potential applications in drug design (Kumara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-28-21-10-5-9-20(17-21)25-12-14-26(15-13-25)24(27)23(18-22-11-6-16-29-22)19-7-3-2-4-8-19/h2-11,16-18H,12-15H2,1H3/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCMSMLACIAQF-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CS3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one |
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